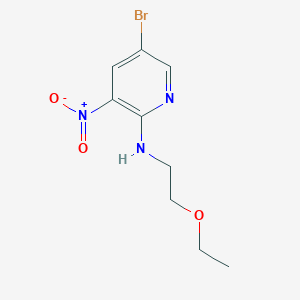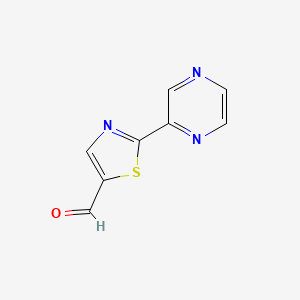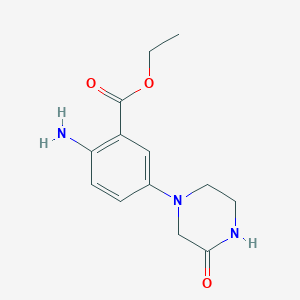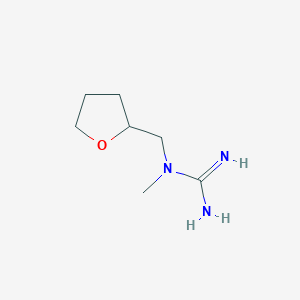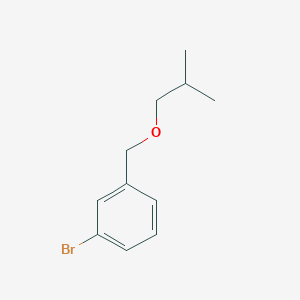![molecular formula C16H24N2O3 B1445009 2-[4-(4-metoxifenil)piperazin-1-il]propanoato de etilo CAS No. 1290895-57-6](/img/structure/B1445009.png)
2-[4-(4-metoxifenil)piperazin-1-il]propanoato de etilo
Descripción general
Descripción
The compound “Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate” is a derivative of piperazine, which is a common structural motif found in many pharmaceuticals . Piperazine derivatives are often studied for their potential therapeutic effects .
Molecular Structure Analysis
The molecular structure of “Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate” would likely include a piperazine ring, a methoxyphenyl group, and an ethyl propanoate group .Aplicaciones Científicas De Investigación
Desarrollo de Antihistamínicos
La parte piperazina es una característica común en los medicamentos antihistamínicos. El 2-[4-(4-metoxifenil)piperazin-1-il]propanoato de etilo podría usarse para modular las propiedades farmacocinéticas de los antihistamínicos, lo que podría conducir al desarrollo de nuevos medicamentos con mayor eficacia y menos efectos secundarios .
Agentes Antiparasitarios
Los derivados de la piperazina tienen aplicaciones como agentes antiparasitarios. Este compuesto, con su núcleo de piperazina, puede explorarse por su eficacia contra infecciones parasitarias, contribuyendo al campo de la medicina tropical y la farmacología .
Agentes Antifúngicos y Antibacterianos
El motivo estructural de la piperazina es conocido por contribuir a las propiedades antifúngicas y antibacterianas. La investigación sobre el this compound podría conducir al descubrimiento de nuevos medicamentos antimicrobianos que sean más efectivos contra cepas resistentes de bacterias y hongos .
Investigación Antiviral
Dada la necesidad continua de medicamentos antivirales, especialmente a raíz de las pandemias globales, las posibles propiedades antivirales de este compuesto podrían ser significativas. Podría servir como un compuesto líder para la síntesis de medicamentos que se dirijan a una gama de virus .
Terapia Antipsicótica y Antidepresiva
La estructura de la piperazina también se encuentra en compuestos utilizados por sus efectos antipsicóticos y antidepresivos. El this compound podría ser valioso para crear nuevas terapias para las condiciones de salud mental, con un enfoque en minimizar las reacciones adversas .
Aplicaciones Antiinflamatorias y Anticoagulantes
La investigación sobre el potencial antiinflamatorio y anticoagulante de este compuesto podría proporcionar información sobre nuevos tratamientos para enfermedades inflamatorias y condiciones que requieren terapia anticoagulante .
Medicamentos Antitumorales y Antidiabéticos
La incorporación del this compound en los medicamentos antitumorales y antidiabéticos podría conducir a nuevos tratamientos. Su papel en la síntesis de tales medicamentos podría ser fundamental para mejorar los resultados terapéuticos .
Tratamiento de Enfermedades Neurodegenerativas
Los derivados de la piperazina se están estudiando por su potencial para tratar enfermedades neurodegenerativas como la enfermedad de Parkinson y la enfermedad de Alzheimer. Este compuesto podría formar parte de la investigación de vanguardia destinada a ralentizar o revertir la progresión de estas enfermedades debilitantes .
Mecanismo De Acción
Target of Action
The primary targets of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate interacts with its targets, the alpha1-adrenergic receptors, and causes changes in the body. The primary function of these receptors is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The interaction of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate with alpha1-adrenergic receptors affects various biochemical pathways. These receptors are associated with numerous neurodegenerative and psychiatric conditions . Therefore, they are significant targets for new central nervous system (CNS) drug discovery .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate have been studied. The compound has shown an acceptable pharmacokinetic profile .
Result of Action
The action of Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate results in molecular and cellular effects. It has been observed that this compound and its derivatives have shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Propiedades
IUPAC Name |
ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-4-21-16(19)13(2)17-9-11-18(12-10-17)14-5-7-15(20-3)8-6-14/h5-8,13H,4,9-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYVJEAULZZAEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1CCN(CC1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-bromo-2,6-dimethyl-N-[(1H-pyrazol-3-yl)methyl]aniline](/img/structure/B1444930.png)
![3-[(6-Chloropyrimidin-4-yl)amino]propanamide](/img/structure/B1444932.png)

![2-Fluoro-5-[(4-methoxypiperidine-1-carbonyl)amino]benzoic acid](/img/structure/B1444935.png)
